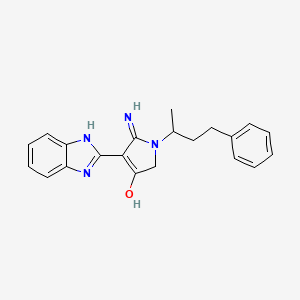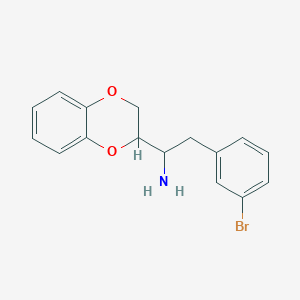![molecular formula C14H15N3O3 B2527601 N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide CAS No. 2411254-82-3](/img/structure/B2527601.png)
N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI), solvents like acetonitrile, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF), and temperatures around 0-25°C.
Substitution: Various nucleophiles, solvents like DMF or DMSO, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit succinate dehydrogenase (SDH) in nematodes, leading to the disruption of their metabolic processes . Additionally, molecular docking studies have indicated that the compound binds to amino acids around the SDH active pocket, further elucidating its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Tioxazafen: A 1,2,4-oxadiazole derivative with nematicidal activity.
Phidianidines: Compounds with cytotoxic activity against tumor and non-tumor cell lines.
Uniqueness
N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide is unique due to its specific structural features and the combination of the oxadiazole ring with the oxirane-2-carboxamide moiety.
Propiedades
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(15-14(18)11-8-19-11)7-12-16-13(17-20-12)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVBERAALAUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide](/img/structure/B2527520.png)
![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfonyl]ethan-1-one](/img/structure/B2527521.png)


![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2527526.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)



![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)
